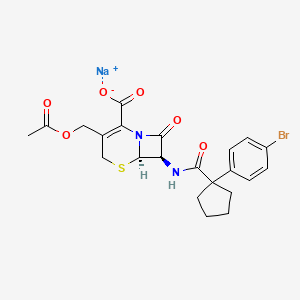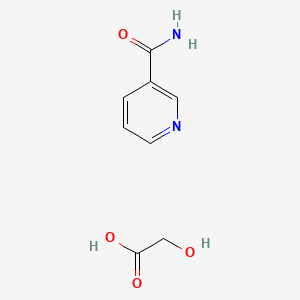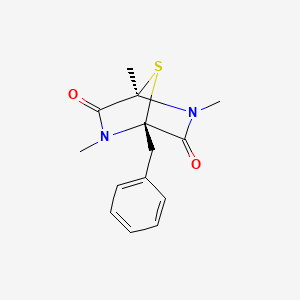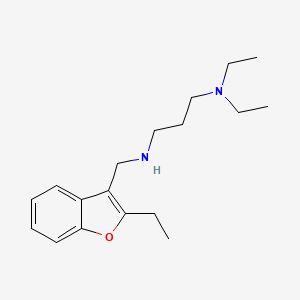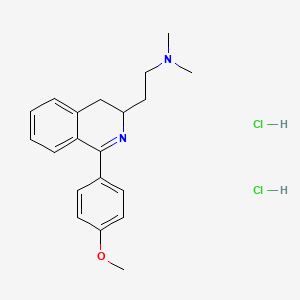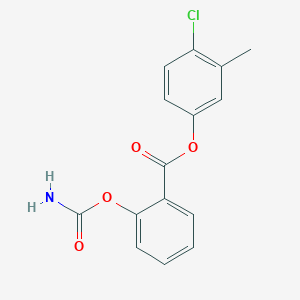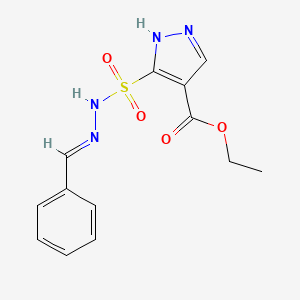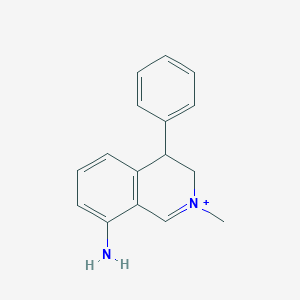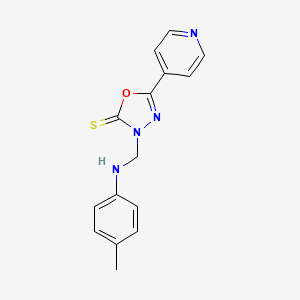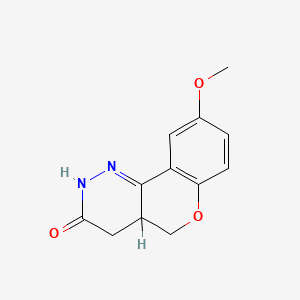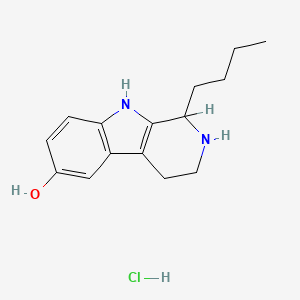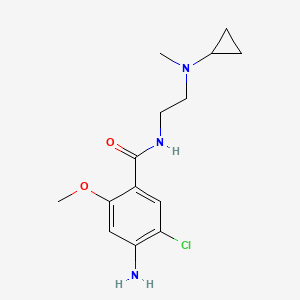
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and a methoxy group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Halogenation: The benzene ring is chlorinated to introduce the chloro substituent.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction.
Amidation: The benzamide core is formed by reacting with an appropriate amine.
Side Chain Introduction: The cyclopropylmethylaminoethyl side chain is introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro substituent can be reduced to form a dechlorinated product.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the methoxy group can yield various substituted benzamides.
科学的研究の応用
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the amino and chloro groups allows for hydrogen bonding and hydrophobic interactions, respectively, which are crucial for its biological activity. The methoxy group can enhance its solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
- 4-Amino-2-(benzyloxy)-5-chloro-N-(2-(diethylamino)ethyl)benzamide
Uniqueness
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy- is unique due to the presence of the cyclopropylmethylaminoethyl side chain, which imparts distinct chemical and biological properties. This side chain can enhance the compound’s stability, binding affinity, and specificity towards its molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
126105-17-7 |
|---|---|
分子式 |
C14H20ClN3O2 |
分子量 |
297.78 g/mol |
IUPAC名 |
4-amino-5-chloro-N-[2-[cyclopropyl(methyl)amino]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C14H20ClN3O2/c1-18(9-3-4-9)6-5-17-14(19)10-7-11(15)12(16)8-13(10)20-2/h7-9H,3-6,16H2,1-2H3,(H,17,19) |
InChIキー |
HBWNVHHLPLJDRF-UHFFFAOYSA-N |
正規SMILES |
CN(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


